4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is a compound that belongs to the class of amino alcohols and pyrazole derivatives. It is characterized by the presence of an amino group, a hydroxyl group, and a pyrazole ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis. The compound is synthesized through various chemical routes, often involving the reaction of pyrazole derivatives with butanol.
This compound can be classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH). Additionally, it falls under the category of heterocyclic compounds, specifically pyrazole derivatives, which are known for their biological activity and utility in drug design. The molecular formula of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol is , indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves several key steps:
In industrial settings, large-scale production may utilize continuous flow synthesis or automated reactors to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability.
The molecular structure of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol can be represented as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 169.20 g/mol |
IUPAC Name | 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol |
InChI | InChI=1S/C8H13N3O/c1-3(9)8(10)5(2)6(11)7/h3,5,10,12H,1H3,(H2,9)(H2,11) |
Canonical SMILES | CC(C(CN)O)(C1=NN(C=C1)C)C |
The structure features a central butanol framework substituted with an amino group and a pyrazole moiety, which contributes to its reactivity and biological activity.
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol can participate in several types of chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol primarily involves its interaction with specific molecular targets such as kinases and enzymes. The amino group facilitates binding to active sites on these targets, modulating their activity. This interaction can inhibit kinase activity crucial for cell proliferation and inflammatory pathways, making it a potential candidate for therapeutic applications .
The physical properties of 4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in scientific research.
4-amino-2-(1-methyl-1H-pyrazol-4-yl)butan-2-ol finds several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3